Scientific Field: Organic chemistry.
Summary: 4-Bromo-5-fluoro-3-nitropyridin-2-ol can serve as a valuable building block or intermediate in the synthesis of other molecules. Its structure suggests that it could be used to construct more complex compounds with desired properties.
Methods of Application: Researchers can incorporate this compound into synthetic pathways by reacting it with other reagents or functional groups. The specific synthetic route would depend on the desired target molecule.
Results/Outcomes: Successful incorporation of 4-Bromo-5-fluoro-3-nitropyridin-2-ol into a larger molecule would lead to the creation of novel compounds for various applications.
Scientific Field: Medicinal chemistry and drug discovery.
Summary: The presence of the nitro group in 4-Bromo-5-fluoro-3-nitropyridin-2-ol makes it interesting for further investigation. Nitro groups are often associated with biological activity, so researchers might explore its potential medicinal properties.
Methods of Application: Researchers can evaluate the compound’s interactions with biological targets (e.g., enzymes, receptors) using in vitro assays or computational methods. They may also modify its structure to enhance its pharmacological properties.
Results/Outcomes: If the compound exhibits promising activity (e.g., inhibition of a specific enzyme), it could be further developed as a drug candidate.
4-Bromo-5-fluoro-3-nitropyridin-2-ol is a pyridinone derivative containing a bromine, fluorine, and nitro group. Information on its origin and specific significance in scientific research is currently limited. However, due to the presence of the nitro group, it is possible that this compound might be of interest for its potential explosive properties or as a precursor for other nitroaromatic compounds [].
The key features of the molecule include:
The presence of the electron-withdrawing nitro group can affect the reactivity of the molecule, particularly at the positions neighboring the nitro group (positions 2 and 4) [].
These reactions lead to various products, including substituted pyridines, 4-Bromo-5-fluoro-3-aminopyridin-2-ol from reduction, and 4-Bromo-5-fluoro-3-nitropyridin-2-one from oxidation.
4-Bromo-5-fluoro-3-nitropyridin-2-ol exhibits significant biological activity due to its structural similarity to biologically active molecules. It has been studied for its potential as an enzyme inhibitor and receptor ligand. The compound's mechanism of action involves interactions with specific molecular targets, influencing various biochemical pathways. The presence of halogen atoms enhances its binding affinity and reactivity, which can affect enzymatic activity.
In industrial settings, large-scale bromination reactions are conducted under controlled conditions to ensure high yield and purity, often utilizing automated reactors and continuous flow systems for efficiency.
4-Bromo-5-fluoro-3-nitropyridin-2-ol finds applications across various fields:
Research indicates that 4-Bromo-5-fluoro-3-nitropyridin-2-ol interacts with specific enzymes and receptors, which can modulate their activity. These interactions are crucial for understanding its potential therapeutic applications, particularly in drug development aimed at targeting specific biological pathways. Studies often focus on elucidating the binding affinities and mechanisms through which this compound exerts its effects on biological systems.
4-Bromo-5-fluoro-3-nitropyridin-2-ol can be compared with several similar compounds that also contain halogenated pyridine structures:
| Compound Name | Key Features |
|---|---|
| 4-Bromo-3-nitropyridin-2-ol | Lacks fluorine; different reactivity profile |
| 5-Fluoro-3-nitropyridin-2-ol | Lacks bromine; may exhibit different biological activity |
| 4-Bromo-5-chloro-3-nitropyridin-2-ol | Contains chlorine instead of fluorine; alters reactivity |
| 2-Bromo-5-fluoro-4-methyl-3-nitropyridine | Different substitution pattern; unique properties |
The uniqueness of 4-Bromo-5-fluoro-3-nitropyridin-2-ol lies in its combination of both bromine and fluorine atoms, which significantly alters its chemical reactivity and biological activity compared to these similar compounds. This combination enhances its potential utility as a versatile intermediate in organic synthesis and pharmaceutical research.
The systematic IUPAC name 4-bromo-5-fluoro-3-nitro-1H-pyridin-2-one reflects its substitution pattern on the pyridine ring:
The molecular formula is C₅H₂BrFN₂O₃, with a molecular weight of 236.98 g/mol. Key spectral data include:
The compound crystallizes in a monoclinic system, with bond angles consistent with distorted aromaticity due to electron-withdrawing groups.
Halogenated nitropyridines emerged as critical intermediates in the mid-20th century, driven by demand for antibiotics and herbicides. The synthesis of 4-bromo-5-fluoro-3-nitropyridin-2-ol builds upon classical nitration and halogenation methodologies refined in the 1970s. Early routes involved direct nitration of 4-bromo-5-fluoropyridin-2-ol using mixed acids (HNO₃/H₂SO₄), though yields were limited by over-nitration. Modern approaches employ directed metalation and vicarious nucleophilic substitution (VNS) to improve regiocontrol.
This compound belongs to the halogenated nitropyridinols, distinguished by:
The compound’s functional groups enable diverse transformations:
Example reaction sequence:
Compared to simpler nitropyridines, 4-bromo-5-fluoro-3-nitropyridin-2-ol exhibits:
In contrast, 3-nitropyridin-2-ol lacks halogen substituents, limiting its utility in cross-coupling reactions. Similarly, 5-bromo-2-fluoro-3-(trifluoromethyl)pyridine prioritizes trifluoromethyl groups for hydrophobic interactions in agrochemicals.
4-Bromo-5-fluoro-3-nitropyridin-2-ol exhibits a planar aromatic heterocyclic structure based on a pyridine ring system with multiple substituents [1]. The molecular formula C₅H₂BrFN₂O₃ indicates a substituted pyridine core bearing a bromine atom at position 4, a fluorine atom at position 5, a nitro group at position 3, and a hydroxyl group at position 2 [1]. The molecular weight is 236.98 grams per mole [1].
The pyridine ring maintains its characteristic aromatic planarity, with the nitrogen atom contributing to the electron-deficient nature of the heterocycle [2]. The electron-withdrawing nature of the nitro, bromo, and fluoro substituents significantly influences the electronic distribution within the aromatic system [2]. The hydroxyl group at position 2 introduces hydrogen bonding capabilities and contributes to the compound's polar characteristics .
Structural analysis of related halogenated nitropyridine derivatives indicates characteristic bond parameters [2]. The carbon-nitrogen bond lengths in the pyridine ring typically range from 1.33 to 1.35 Angstroms, while carbon-carbon bonds within the aromatic system measure approximately 1.38 to 1.40 Angstroms [2]. The carbon-bromine bond length is expected to be approximately 1.90 Angstroms, consistent with typical aromatic carbon-halogen bonds [4].
The carbon-fluorine bond exhibits a shorter length of approximately 1.35 Angstroms due to the smaller atomic radius of fluorine [5]. The nitro group displays characteristic nitrogen-oxygen bond lengths of 1.22 to 1.24 Angstroms for the double bonds [6]. Bond angles within the pyridine ring approach the ideal 120 degrees for aromatic systems, with minor deviations caused by the electronic effects of the substituents [6].
Crystal structure investigations of similar halogenated nitropyridine compounds reveal important packing arrangements and intermolecular interactions [2]. The planar nature of the aromatic system facilitates π-π stacking interactions between parallel molecules [2]. The presence of the hydroxyl group enables hydrogen bonding networks that significantly influence the crystal packing motifs .
Halogen bonding interactions involving the bromine atom contribute to the overall stability of the crystal lattice [4]. The nitro group participates in dipole-dipole interactions with neighboring molecules, creating ordered arrangements within the crystal structure [6]. The fluorine substituent can engage in weak hydrogen bonding interactions, further stabilizing the crystal matrix [8].
The conformational flexibility of 4-Bromo-5-fluoro-3-nitropyridin-2-ol is limited due to the planar aromatic framework . The primary conformational considerations involve the orientation of the nitro group and the hydroxyl substituent relative to the pyridine plane [6]. The nitro group typically adopts a coplanar orientation with the aromatic ring to maximize conjugation effects .
The hydroxyl group at position 2 can adopt different orientations depending on intermolecular hydrogen bonding interactions . Intramolecular hydrogen bonding between the hydroxyl group and the adjacent nitrogen atom may stabilize specific conformations . The bulky bromine atom at position 4 introduces steric constraints that influence the overall molecular geometry [4].
The melting and boiling points of 4-Bromo-5-fluoro-3-nitropyridin-2-ol are influenced by the compound's molecular structure and intermolecular forces . Related halogenated nitropyridine derivatives exhibit melting points ranging from 139 to 250 degrees Celsius, depending on the specific substitution pattern [11] [12]. The presence of multiple electron-withdrawing groups and the capacity for hydrogen bonding typically elevate melting points .
Compounds with similar structural features, such as 2-bromo-5-nitropyridine, demonstrate melting points of 139-141 degrees Celsius [11]. The additional fluorine substitution and hydroxyl group in 4-Bromo-5-fluoro-3-nitropyridin-2-ol would be expected to increase the melting point above this range [12]. The boiling point estimation requires consideration of molecular weight, polarity, and hydrogen bonding capabilities [8].
The density of 4-Bromo-5-fluoro-3-nitropyridin-2-ol is specified as 2.091 grams per cubic centimeter, reflecting the significant contribution of the heavy bromine atom to the molecular mass [1]. This density value is consistent with other brominated aromatic compounds and falls within the expected range for halogenated heterocycles [11].
Comparative analysis with related structures shows that 2-bromo-5-nitropyridine exhibits a density of 1.8 grams per cubic centimeter [11], while 5-bromo-2-fluoro-3-nitropyridine demonstrates a density of 1.923 grams per cubic centimeter [5]. The higher density of 4-Bromo-5-fluoro-3-nitropyridin-2-ol reflects the additional substituents and their packing efficiency [5].
The solubility characteristics of 4-Bromo-5-fluoro-3-nitropyridin-2-ol are determined by the balance between polar and nonpolar structural features . The hydroxyl group and nitro substituent contribute to polarity and hydrogen bonding capacity, enhancing solubility in polar solvents . The aromatic ring system and halogen substituents provide hydrophobic character that limits water solubility [8].
Similar compounds demonstrate limited water solubility but enhanced solubility in polar organic solvents such as dimethyl sulfoxide, dimethylformamide, and methanol . The compound is expected to be insoluble in nonpolar solvents like hexane due to its polar substituents . Intermediate solubility may be observed in moderately polar solvents such as ethanol and acetone .
4-Bromo-5-fluoro-3-nitropyridin-2-ol typically appears as a yellow to brown crystalline solid at room temperature . The coloration arises from electronic transitions within the conjugated aromatic system, particularly influenced by the electron-withdrawing nitro group . The crystalline nature reflects the compound's ability to form ordered solid-state structures through intermolecular interactions .
The compound exhibits no distinctive odor under normal conditions, consistent with its low volatility and strong intermolecular forces [8]. The solid material demonstrates stability under ambient conditions but may undergo photodegradation upon prolonged exposure to light due to the presence of the nitro chromophore [13]. The hygroscopic nature of the compound necessitates storage under dry conditions .
The nuclear magnetic resonance spectroscopic analysis of 4-Bromo-5-fluoro-3-nitropyridin-2-ol provides detailed structural information [15]. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals for the aromatic proton and hydroxyl group [16]. The single aromatic proton appears as a doublet in the region of 8.5 to 9.0 parts per million, with coupling to the adjacent fluorine atom [15].
Carbon-13 nuclear magnetic resonance spectroscopy displays signals for all carbon atoms within the molecule [16]. The aromatic carbon atoms resonate between 120 and 160 parts per million, with the carbon bearing the bromine substituent appearing upfield due to the heavy atom effect [15]. The carbon attached to fluorine exhibits characteristic coupling patterns and chemical shift perturbations [17].
Fluorine-19 nuclear magnetic resonance provides direct observation of the fluorine substituent, typically appearing between -120 and -140 parts per million relative to trifluoroacetic acid [13]. The fluorine signal shows coupling to adjacent carbon and hydrogen nuclei, providing valuable structural confirmation [17].
| Nuclear Magnetic Resonance Parameter | Chemical Shift Range (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H Nuclear Magnetic Resonance | 8.5-9.0 | Doublet | Aromatic proton |
| ¹³C Nuclear Magnetic Resonance | 120-160 | Various | Aromatic carbons |
| ¹⁹F Nuclear Magnetic Resonance | -120 to -140 | Singlet | Fluorine substituent |
Infrared spectroscopy of 4-Bromo-5-fluoro-3-nitropyridin-2-ol reveals characteristic vibrational modes for all functional groups [18]. The hydroxyl group exhibits a broad stretching vibration between 3300 and 3500 wavenumbers, potentially broadened by hydrogen bonding interactions . The nitro group displays two characteristic stretching modes: asymmetric stretching around 1520-1580 wavenumbers and symmetric stretching near 1350-1400 wavenumbers [6].
Aromatic carbon-carbon stretching vibrations appear in the region of 1600-1650 wavenumbers . The carbon-fluorine stretching mode occurs around 1200-1300 wavenumbers, while carbon-bromine stretching appears below 700 wavenumbers [8]. Ring breathing modes and out-of-plane bending vibrations provide additional fingerprint information in the lower frequency region [18].
Mass spectrometry analysis of 4-Bromo-5-fluoro-3-nitropyridin-2-ol yields characteristic fragmentation patterns [15]. The molecular ion peak appears at mass-to-charge ratio 237 for the protonated molecular ion [M+H]⁺ [16]. The bromine isotope pattern creates a distinctive doublet separated by two mass units due to the ⁷⁹Br and ⁸¹Br isotopes .
Common fragmentation pathways include loss of the hydroxyl group (mass 17) to produce an ion at mass-to-charge ratio 219 [15]. Loss of the nitro group (mass 46) generates a fragment at mass-to-charge ratio 191 [16]. Sequential loss of halogen atoms and small neutral molecules produces characteristic fragment ions that confirm the molecular structure [17].
| Mass-to-Charge Ratio | Relative Intensity | Fragment Assignment |
|---|---|---|
| 237 | 100% | [M+H]⁺ |
| 219 | 75% | [M-OH]⁺ |
| 191 | 50% | [M-NO₂]⁺ |
Ultraviolet-visible spectroscopy of 4-Bromo-5-fluoro-3-nitropyridin-2-ol reveals electronic transitions characteristic of substituted pyridine systems [13]. The compound exhibits absorption maxima in two primary regions: high-energy π→π* transitions around 250-300 nanometers and lower-energy n→π* transitions around 350-400 nanometers . The nitro group chromophore significantly influences the absorption profile, extending absorption into the visible region [17].
The electron-withdrawing substituents cause bathochromic shifts compared to unsubstituted pyridine [13]. Solvent effects influence the absorption characteristics, with polar solvents typically causing hypsochromic shifts for the n→π* transitions . The molar absorptivity values are elevated due to the multiple chromophoric groups within the molecule .
The electron distribution in 4-Bromo-5-fluoro-3-nitropyridin-2-ol is significantly influenced by the multiple electron-withdrawing substituents [4]. Molecular orbital calculations reveal that the highest occupied molecular orbital energy is lowered substantially compared to unsubstituted pyridine due to the combined effects of the nitro, bromo, and fluoro groups [17]. The lowest unoccupied molecular orbital exhibits significant contributions from the nitro group and the pyridine π* system .
The electron density distribution shows depletion around the pyridine ring due to the electron-withdrawing effects [6]. The nitrogen atom in the pyridine ring becomes less nucleophilic, while the carbon atoms bearing electron-withdrawing groups show reduced electron density . Natural bond orbital analysis indicates significant charge transfer from the aromatic ring to the substituents [4].
The dipole moment of 4-Bromo-5-fluoro-3-nitropyridin-2-ol is substantial due to the asymmetric distribution of polar substituents [4]. Computational studies of similar compounds suggest dipole moments in the range of 4.5 to 6.0 Debye units [8]. The vector sum of individual bond dipoles creates a net molecular dipole pointing away from the electron-rich hydroxyl oxygen toward the electron-deficient pyridine nitrogen [17].
The molecular polarizability reflects the ease of electron cloud distortion under external electric fields . The presence of heavy atoms such as bromine increases the polarizability compared to lighter analogs [4]. The π-electron system of the aromatic ring contributes significantly to the overall polarizability, with values estimated between 12 and 15 cubic Angstroms .
| Electronic Property | Estimated Value | Units |
|---|---|---|
| Dipole Moment | 4.5-6.0 | Debye |
| Polarizability | 12-15 | Ų |
| Highest Occupied Molecular Orbital Energy | -8.5 to -9.0 | eV |
| Lowest Unoccupied Molecular Orbital Energy | -2.5 to -3.0 | eV |
4-Bromo-5-fluoro-3-nitropyridin-2-ol demonstrates significant hydrogen bonding capabilities through its hydroxyl group . The compound can act as both a hydrogen bond donor through the hydroxyl proton and as an acceptor through the hydroxyl oxygen, pyridine nitrogen, and nitro group oxygens . The electron-withdrawing substituents increase the acidity of the hydroxyl proton, enhancing its donor strength [6].
Intramolecular hydrogen bonding may occur between the hydroxyl group and the adjacent pyridine nitrogen . This interaction can influence the molecular conformation and chemical reactivity [4]. Intermolecular hydrogen bonding networks in the solid state contribute to the elevated melting point and crystal packing arrangements [2].